Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-[(2-hydroxyethylamino)methyl]benzoate |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10-4-2-9(3-5-10)8-12-6-7-13/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
QOVRFYCCALGQGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCCO |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-(Aminomethyl)benzoic Acid
This method involves direct esterification of 4-(aminomethyl)benzoic acid with methanol under acidic conditions, avoiding intermediate isolation of the hydrochloride salt.
Steps :
- Reaction : 4-(Aminomethyl)benzoic acid is refluxed with methanol and hydrochloric acid.
- Workup :
- Cool the mixture to 5–10°C and adjust pH to 6–7 using aqueous sodium hydroxide.
- Concentrate under reduced pressure, add methylene chloride, and adjust pH to 10–11 .
- Extract the organic phase and repeat with fresh solvent.
| Parameter | Value |
|---|---|
| Temperature | Reflux → 5–10°C (workup) |
| pH Adjustment | 6–7 (initial) → 10–11 (final) |
| Solvent | Methylene chloride |
| Yield | 88–89% |
- Avoids isolation of hydrochloride intermediate.
- Scalable for industrial applications.
Catalytic Hydrogenation of Nitro-Cyano Precursors
This route reduces 2-nitro-4-cyanobenzoic acid methyl ester using a palladium catalyst.
Steps :
- Reduction : React the precursor with 5% Pd/C under 1.5–2.0 MPa H₂ at 25°C .
- Isolation : Filter the catalyst and concentrate the mother liquor.
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Hydrogen Pressure | 1.5–2.0 MPa |
| Purity (HPLC) | >98% |
- High-purity product.
- Minimal byproducts under controlled pressure.
Oximation-Hydrogenation of Methyl 4-Formylbenzoate
This two-step method converts methyl 4-formylbenzoate to 4-aminomethylbenzoic acid via oximation and hydrogenation.
Steps :
- Oximation : React methyl 4-formylbenzoate with hydroxylamine.
- Hydrogenation : Catalyze the oxime intermediate with 5–10% Pd/C in aqueous NaOH under 10 kg/cm² H₂ .
| Parameter | Impact on Yield |
|---|---|
| Stirring Speed | ≥1200 rpm improves conversion |
| NaOH Quantity | 0.8× MHB weight optimizes yield |
| Catalyst | Pd/C > Ni or Rh |
Typical Yield : ~90% under optimal conditions.
- Utilizes mild hydrogen pressure.
- Reduced dimer formation with NaOH.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Esterification | 88–89% | High | Moderate | Industrial |
| Nitro-Cyano Reduction | >98% | Very High | High | Lab-scale |
| Oximation-Hydrogenation | ~90% | High | High | Pilot-scale |
- Temperature Control : Essential during pH adjustment to prevent hydrolysis.
- Catalyst Efficiency : Pd/C outperforms Ni in hydrogenation steps.
- Byproduct Management : Excess NaOH reduces dimer formation but may lower hydrogen solubility.
While the provided methods focus on the intermediate methyl 4-(aminomethyl)benzoate , subsequent reaction with 2-hydroxyethylamine (ethanolamine) would introduce the [(2-hydroxyethyl)amino]methyl group. This step typically involves nucleophilic substitution or reductive amination, though specific conditions are not detailed in the cited patents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while nitration of the benzene ring produces a nitro-substituted compound.
Scientific Research Applications
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-(1-aminoethyl)benzoate
- Structure: Contains a chiral 1-aminoethyl group instead of the (2-hydroxyethyl)amino-methyl moiety.
- Synthesis: Prepared via heating reactions using 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate, yielding an 83% product .
- Applications: Used in asymmetric synthesis and as a precursor for bioactive molecules, such as phenoxyethyl piperidine derivatives for arthritis treatment .
- Key Differences: The absence of a hydroxyl group in the aminoethyl side chain reduces polarity compared to the target compound.
Methyl 4-((4-aminophenoxy)methyl)benzoate
- Structure: Features an aminophenoxy-methyl group instead of the hydroxyethylamino-methyl substituent.
- Synthesis: Synthesized via NaH-mediated coupling of 4-aminophenol with methyl 4-(bromomethyl)benzoate, yielding 62% product .
- Applications : Acts as a redox-based probe precursor in biochemical studies.
Methyl 3-amino-4-hydroxybenzoate
- Structure: Substituted with adjacent amino and hydroxyl groups on the benzene ring.
- Properties : Higher polarity due to intramolecular hydrogen bonding between -NH₂ and -OH groups.
- Applications : Used in dye synthesis and as a building block for photostable materials .
- Key Differences: Lacks the methylene-linked hydroxyethylamino group, resulting in distinct electronic and steric profiles .
Methyl 2-(methoxy(methyl)amino)ethyl 4-aminobenzoate
- Structure: Combines a 4-aminobenzoate core with a methoxy-methylamino ethyl ester side chain.
- Synthesis: Derived from p-aminobenzoic acid and methoxy-methylamine derivatives.
- Applications : Explored in sunscreen formulations due to UV-absorbing properties.
- Key Differences: The methoxy-methylamino group enhances lipophilicity, contrasting with the hydrophilic hydroxyethyl group in the target compound .
Biological Activity
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate (also known as methyl 4-(2-hydroxyethyl)benzoate) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Methyl 4-(2-hydroxyethyl)benzoate is characterized by the following structural features:
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- Functional Groups : Ester, hydroxyl, and amine groups.
The presence of these functional groups suggests that the compound may interact with various biological targets, which is essential for its therapeutic potential.
Antimicrobial Activity
Research has indicated that compounds similar to methyl 4-(2-hydroxyethyl)benzoate exhibit antimicrobial properties. For instance, studies on related benzoate derivatives have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Target Organism | Activity |
|---|---|---|
| Methyl 4-(2-hydroxyethyl)benzoate | Staphylococcus aureus | Inhibitory |
| Methyl 4-(2-hydroxyethyl)benzoate | Escherichia coli | Inhibitory |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests a potential role in cancer therapy. Preliminary studies have shown that methyl 4-(2-hydroxyethyl)benzoate can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with methyl 4-(2-hydroxyethyl)benzoate resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
Toxicological Profile
The safety profile of methyl 4-(2-hydroxyethyl)benzoate has been assessed in several studies. Notably, it has been evaluated for genotoxicity and mutagenicity:
- Genotoxicity Assessment : In vitro studies have indicated no significant genotoxic effects at concentrations relevant to potential therapeutic use.
- Long-term Toxicity Studies : A 90-day repeated dose study in rats showed no significant adverse effects on health parameters at doses up to the highest tested levels .
The biological activity of methyl 4-(2-hydroxyethyl)benzoate can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic processes within pathogens or cancer cells.
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via esterification of 4-{[(2-hydroxyethyl)amino]methyl}benzoic acid with methanol under reflux conditions, using a strong acid catalyst (e.g., HCl). Reaction optimization includes monitoring temperature (70–80°C), solvent choice (polar aprotic solvents like DMF), and purification via recrystallization or column chromatography. Yield improvements may involve protecting the hydroxyethyl group to prevent side reactions during esterification . Comparative studies with analogs (e.g., tert-butoxycarbonyl-protected derivatives) suggest that stability during synthesis can be enhanced by controlling moisture and oxygen exposure .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Use DMSO-d6 to resolve signals for the hydroxyethyl, methyl ester, and aromatic protons. Coupling constants (e.g., J = 6–8 Hz for NH-CH2) help confirm stereochemistry.
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), and 1050 cm⁻¹ (C-O ester) validate functional groups.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+ ~224.2) and fragmentation patterns.
Cross-validation with X-ray crystallography (if crystalline) ensures structural accuracy .
Advanced: How can hydrogen bonding patterns in the crystal lattice inform molecular interaction studies?
Methodological Answer:
Hydrogen bonding networks are critical for understanding packing efficiency and potential biological interactions. Using single-crystal X-ray diffraction (SC-XRD), analyze donor-acceptor distances (e.g., N-H···O=C for amine-ester interactions) and graph-set notation (e.g., R₂²(8) motifs). Software like SHELXL refines H-bond parameters, while ORTEP-3 visualizes molecular geometry. Comparative studies with analogs (e.g., methoxyethyl derivatives) reveal how substituents modulate lattice energy and solubility .
Advanced: How can computational methods predict the compound’s bioactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Optimize geometry at the B3LYP/6-311+G(d,p) level to model interactions with biological targets (e.g., enzyme active sites).
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with receptors (e.g., anti-inflammatory COX-2). Validate predictions with in vitro assays .
Advanced: What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
Contradictions (e.g., disordered solvent molecules or twinning) require:
- Data Reprocessing : Use SIR97 for phase refinement and WinGX for symmetry validation.
- Multi-Software Cross-Check : Compare SHELXL and Olex2 outputs to identify systematic errors.
- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts. For non-merohedral twinning, apply the TWINLAW command in SHELXL .
Advanced: How does the hydroxyethylamino group influence stability and reactivity in aqueous vs. non-polar environments?
Methodological Answer:
The hydroxyethyl group enhances hydrophilicity but introduces pH-dependent instability. In aqueous media (pH > 7), the ester moiety may hydrolyze, while the amino group can protonate. Stability studies using HPLC under varying pH (3–9) and temperature (25–60°C) quantify degradation rates. In non-polar solvents (e.g., toluene), intramolecular H-bonding between the hydroxyethyl and ester groups stabilizes the structure, as shown by IR shifts and molecular dynamics simulations .
Basic: What purification methods are recommended to achieve >98% purity for biological assays?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) with slow cooling to isolate high-purity crystals.
- Flash Chromatography : Employ silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) gradients. Monitor fractions via TLC (Rf ~0.4 in EA/Hex 1:1).
- HPLC : C18 column with acetonitrile/water (55:45) at 1 mL/min. Validate purity with a diode-array detector (λ = 254 nm) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications : Replace the hydroxyethyl group with bulkier substituents (e.g., tert-butyl) to sterically shield the ester from hydrolysis.
- Bioisosteric Replacement : Substitute the benzoate with a thiophene ring to improve metabolic stability.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond donors from the amino group). Validate analogs via in vitro cytotoxicity assays (e.g., IC50 against HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
